Amlodipine Impurity C Maleate

Descripción general

Descripción

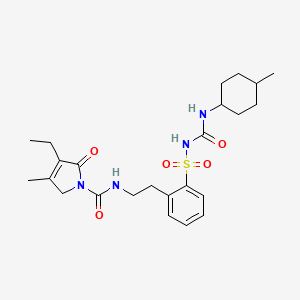

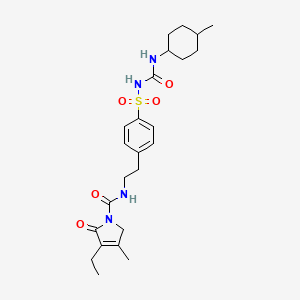

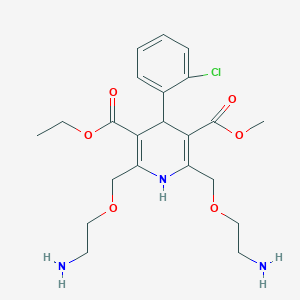

Amlodipine Impurity C Maleate is an impurity of Amlodipine . Amlodipine is a long-acting dihydropyridine L-type calcium channel blocker used to lower blood pressure and prevent chest pain . It has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .

Synthesis Analysis

The synthesis of Amlodipine Impurity C Maleate involves the detection of impurities during the accelerated stability analysis of the amlodipine maleate drug substance . Six impurities ranging from 0.43 to 1.42% in amlodipine maleate were detected by a simple isocratic reverse-phase high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

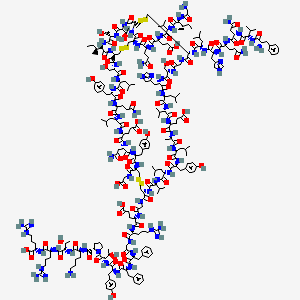

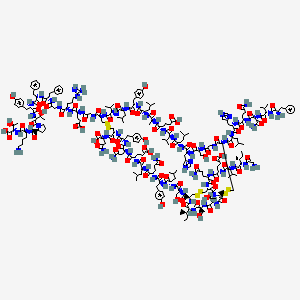

The molecular structure of Amlodipine Impurity C Maleate was identified using LC-MS/MS, NMR, and IR . The nuclear magnetic resonance (NMR) and infrared (IR) spectra of the unknown impurity were recorded after isolation of the impurity by preparative HPLC .Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

- Application : Amlodipine Maleate is used as an antihypertensive drug .

- Method : The synthesis of Amlodipine Maleate is based on Hantzch cyclization to a substituted dihydropyridine ring with a triphenylmethyl protected amino group .

- Results : Amlodipine Maleate blocks the calcium entry into muscle cells, causing the blood vessel to relax and then lowering the blood pressure . It is used in the management of hypertension, chronic stable angina pectoris, and Prinzmetal’s variant .

-

Impurity Analysis

- Application : Analysis of impurities in Amlodipine Maleate .

- Method : An unknown impurity at m/z 392.2 for [M+H]+ ion has been detected during the accelerated stability analysis (40 °C/75 % RH) of Amlodipine Maleate drug substance by reverse-phase high-performance liquid chromatography–mass spectrometry (RP-HPLC-MS) .

- Results : Based on MS, NMR, and IR spectral data, the structure of the unknown impurity was proposed as 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate .

-

Antibiotic Assistance

-

Depression Treatment

- Application : Amlodipine Maleate is used as an anti-depressant drug .

- Method : The synthesis of Amlodipine Maleate is based on Hantzch cyclization to a substituted dihydropyridine ring with a triphenylmethyl protected amino group .

- Results : Amlodipine Maleate blocks the calcium entry into muscle cells, causing the blood vessel to relax and then lowering the blood pressure . It is used in the management of hypertension, chronic stable angina pectoris, and Prinzmetal’s variant .

-

Formulation Research

- Application : Formulation of various conventional and nonconventional dosage forms of Amlodipine Maleate .

- Method : Various dosage forms of Amlodipine Maleate have been prepared to improve its efficacy and stability .

- Results : Various formulations that have been developed to achieve maximum stability with the desired therapeutic action for the delivery of Amlodipine Maleate such as fast dissolving tablets, floating tablets, layered tablets, single-pill combinations, capsules, oral and transdermal films, suspensions, emulsions, mucoadhesive microspheres, gels, transdermal patches, and liposomal formulations .

-

Impurity Analysis

- Application : Analysis of impurities in Amlodipine Maleate .

- Method : An unknown impurity at m/z 392.2 for [M+H]+ ion has been detected during the accelerated stability analysis (40 °C/75 % RH) of Amlodipine Maleate drug substance by reverse-phase high-performance liquid chromatography–mass spectrometry (RP-HPLC-MS) .

- Results : Based on MS, NMR, and IR spectral data, the structure of the unknown impurity was proposed as 5-ethyl-7-methyl-6-(2-chlorophenyl)-8-methyl-3,4,6,7-tetrahydro-2H-1,4-benzoxazine-5,7-dicarboxylate .

-

Pharmacokinetic Research

- Application : Comparison of pharmacokinetics of Amlodipine Maleate with other salts .

- Method : Two open-label, single-dose, pharmacokinetic studies included healthy nonsmoking volunteers. Pharmacokinetic parameters studied included: AUC, C max, T max, K el, and T 1/2 .

- Results : The pharmacokinetic parameters of amlodipine besylate (Norvasc) and amlodipine maleate (AmVaz) in fasted subjects demonstrated equivalence. No significant differences were observed with amlodipine maleate in fasted compared with fed subjects .

-

Impurity Identification

- Application : Identification and structural elucidation of impurities in Amlodipine Maleate .

- Method : An Agilent 1290 Infinity LC system coupled to an accurate mass Agilent 6540 Q-TOF system was used for the structural elucidation of in-process amlodipine impurities .

- Results : The structure of unknown, in-process impurities of amlodipine, a calcium channel blocker used for controlling blood pressure, was elucidated .

Propiedades

IUPAC Name |

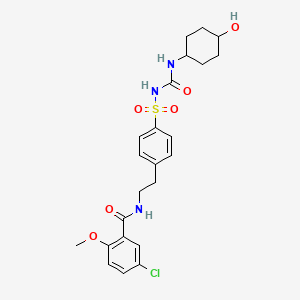

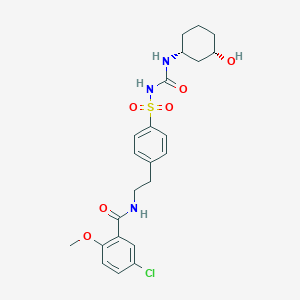

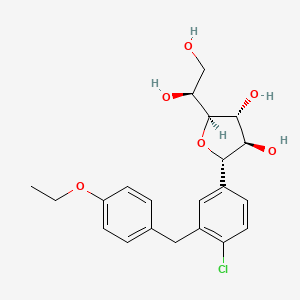

5-O-ethyl 3-O-methyl 2,6-bis(2-aminoethoxymethyl)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30ClN3O6/c1-3-32-22(28)20-17(13-31-11-9-25)26-16(12-30-10-8-24)19(21(27)29-2)18(20)14-6-4-5-7-15(14)23/h4-7,18,26H,3,8-13,24-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRYCUURXPBYOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)COCCN)COCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111401 | |

| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(aminoethoxy) Amlodipine | |

CAS RN |

721958-74-3 | |

| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721958-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl 5-methyl 2,6-bis[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)